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Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

Cat. No.: S587368

Kinase Inhibition Profiles of Indirubin Derivatives

The table below compares the half-maximal inhibitory concentration (ICso) values of various indigoids

against key kinase targets. A lower ICso value indicates more potent inhibition.

Kinase Indirubin-5- N . . 6-Bromoindirubin-3'-
Indirubin Indirubin-3'-monoxime .

Target sulfonate oxime

CDK1/Cyclin 55 nM [1] 50-100 nM Similar to Indirubin, higher  Potency in nanomolar

B [2] [3] potency than parent range [4]

compound [4]

CDK2/Cyclin 35 nM [1] 50-100 nM Inhibits with higher Potency in nanomolar
A [2] [3] potency than Indirubin [4] range [4]
CDKb5/p35 65 nM [1] Information Powerful inhibitor [2] [3] Higher potency for
missing GSK-3B [4]
GSK-3p Shows 5-50 nM [2] Inhibits in nanomolar Developed for higher
inhibitory [3] range [4] potency [4]
activity [1]
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Key Takeaways:

¢ Indirubin-5-sulfonate is a broad-spectrum CDK inhibitor with particularly high potency against
CDK2/cyclin A [1].

e The core Indirubin molecule effectively inhibits CDKs and is a potent, low-nanomolar inhibitor of
GSK-3pB [2] [3].

e Derivatives like Indirubin-3'-monoxime and 6-Bromoindirubin-3'-oxime were developed to improve
upon the potency and selectivity of the natural compound [4].

Comparison of Key Properties

This table outlines other critical pharmacological and chemical properties relevant for research and

development.
Indirubin-5-
Property Indirubin Indirubin-3'-monoxime
sulfonate
Solubility Sulfonate group Low water solubility [4] Improved over indirubin (oxime
likely improves modification) [4]
water solubility
Key Inhibition of CDKs Inhibition of CDKs, GSK- Inhibition of CDKs, GSK-3p;
Mechanisms and GSK-3f3 [1] 3[; activates AHR, PXR [4]  induces apoptosis; inhibits
[5] STAT3 signaling [4]
Therapeutic Serves as a tool for ~ Basis for derivatives; One of the most studied
Implications studying CDK studied for leukemia, derivatives; potential in cancer,
inhibition [6] psoriasis, wound healing Alzheimer's disease [4] [2] [3]
[4] [3]
Key Takeaways:

e A major drive in developing indirubin derivatives has been to overcome the low water solubility of
the parent compound [4].

e Beyond kinase inhibition, the core indirubin structure can activate xenobiotic receptors like the Aryl
hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), which contributes to its diverse
biological effects, such as promoting keratinocyte migration and wound healing [5].
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Experimental Methodology Insights

The inhibitory data is typically generated through well-established biochemical assays.

¢ General Kinase Inhibition Assay: A common method involves incubating the kinase enzyme with a
substrate (e.g., histone H1 for CDK1/cyclin B), ATP (including radiolabeled [y-32P]ATP for detection),
and the indirubin compound. After a set time, the reaction is stopped, and the amount of radiolabeled
phosphate transferred to the substrate is measured, often using a scintillation counter. The ICso is
then calculated from the concentration-response curve [1].

e Crystallographic Studies: The binding mode of indirubin-5-sulfonate to CDK2 has been elucidated
through X-ray crystallography, revealing that it occupies the ATP-binding pocket of the kinase [6].

Signaling Pathways and Experimental Workflow

To better visualize how these compounds work and how the data is generated, the following diagrams outline

the core signaling pathways affected and a generalized experimental workflow.
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Typical Workflow for Profiling Kinase Inhibition
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Key Conclusions for Researchers

¢ Indirubin-5-sulfonate serves as a potent, broad-spectrum CDK inhibitor and is a valuable tool
compound for basic research on cell cycle dynamics [6] [1].

e For therapeutic development, later-generation derivatives like Indirubin-3'-monoxime and 6-
Bromoindirubin-3'-oxime offer improved potency and selectivity, and also explore mechanisms
beyond kinase inhibition, such as targeting STAT3 signaling [4].

¢ When selecting a compound for your research, consider the balance between potency, selectivity
for your target of interest, and physicochemical properties like solubility, which can greatly impact
experimental outcomes and in vivo applicability [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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